molecular formula C25H28N2O5 B3317428 (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one CAS No. 959581-81-8

(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one

Cat. No.: B3317428
CAS No.: 959581-81-8
M. Wt: 436.5 g/mol
InChI Key: MNNUVRRKKDHLBI-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a carboxymethyl group, and an isobutyl substituent on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Fmoc Protection: The piperazine ring is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.

    Carboxymethylation: The protected piperazine is then reacted with chloroacetic acid or its derivatives to introduce the carboxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl or isobutyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one depends on its specific application. In receptor binding studies, it may act as a ligand that interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-4-Fmoc-1-carboxymethyl-3-methyl-piperazin-2-one: Similar structure but with a methyl group instead of an isobutyl group.

    (3S)-4-Fmoc-1-carboxymethyl-3-ethyl-piperazin-2-one: Similar structure but with an ethyl group instead of an isobutyl group.

    (3S)-4-Fmoc-1-carboxymethyl-3-propyl-piperazin-2-one: Similar structure but with a propyl group instead of an isobutyl group.

Uniqueness

The uniqueness of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the Fmoc protecting group makes it particularly useful in peptide synthesis, while the isobutyl group can influence its steric and electronic properties, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNUVRRKKDHLBI-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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